N-(3-chlorophenyl)-2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[7-(4-chlorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N4O2S/c1-11-23-18-19(29-11)17(12-5-7-13(21)8-6-12)25-26(20(18)28)10-16(27)24-15-4-2-3-14(22)9-15/h2-9H,10H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVBZNGMLDVKCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(3-chlorophenyl)-2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant findings from diverse research studies, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a thiazolo[4,5-d]pyridazin core, which is known for its diverse biological activities. The presence of chlorophenyl groups suggests potential interactions with various biological targets, enhancing its pharmacological profile.
Molecular Structure
- IUPAC Name : this compound
- Molecular Formula : C19H17Cl2N3O
- Molecular Weight : 369.26 g/mol
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thiazolo derivatives have been reported to induce apoptosis in various cancer cell lines through multiple pathways, including the activation of caspases and modulation of cell cycle regulators .
Case Study: Melanoma Inhibition
A study investigating the effects of thiazolo derivatives on human melanoma cells highlighted that these compounds could reduce cell viability and induce apoptosis. The mechanisms involved included the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Antimicrobial Activity
Compounds similar to this compound have shown promising antimicrobial activity against various bacterial strains. The thiazole ring is known to enhance the interaction with microbial cell membranes, leading to increased permeability and cell death .
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been documented in several studies. These compounds can inhibit key inflammatory mediators such as TNF-alpha and IL-6, suggesting their utility in treating inflammatory diseases .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in tumor progression and inflammation.
- Modulation of Signaling Pathways : Interaction with pathways such as MAPK and PI3K/AKT has been noted, leading to altered cell survival and proliferation rates.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Disruption of microbial membranes | |
| Anti-inflammatory | Inhibition of TNF-alpha |
Toxicological Profile
While exploring the biological activity, it is crucial to consider the toxicological profile. Some derivatives containing chlorophenyl groups have been associated with toxicity concerns under certain conditions. For instance, 4-chlorophenyl compounds have been flagged for potential toxic effects in environmental assessments .
Safety and Efficacy
Future studies should focus on comprehensive toxicity evaluations alongside efficacy assessments to ensure safe therapeutic applications.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Impact of Substituent Position and Halogenation
- Chlorine Position (N-3 vs. N-4) : The target compound’s 3-chlorophenyl group may alter steric and electronic interactions compared to the 4-chlorophenyl analogue . Meta-substitution could reduce symmetry and influence binding affinity in biological targets.
- Fluorine vs.
- Thienyl vs. Phenyl : The sulfur-containing thienyl group in may improve solubility due to polarizability but reduce metabolic stability compared to chlorophenyl.
Heterocyclic Core Modifications
- Thiazolo[4,5-d]pyridazinone vs. The trifluoromethyl group in these analogues increases lipophilicity, which could enhance blood-brain barrier penetration.
Q & A
Q. What are the recommended synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
A multi-step synthetic approach is typically employed, starting with functionalization of the thiazolo[4,5-d]pyridazinone core. Key steps include:
- Chlorophenyl acetamide coupling : Use Ullmann or Buchwald-Hartwig coupling for aryl halide intermediates under Pd catalysis .
- Oxothiazolo-pyridazinone formation : Optimize cyclization using POCl₃ or PCl₅ as dehydrating agents at 80–100°C .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Experimental Design Tip : Use a factorial design (e.g., 2³) to test variables like temperature, catalyst loading, and solvent polarity. Statistical analysis (ANOVA) can identify critical parameters .
Q. How can the crystal structure and molecular conformation of this compound be validated experimentally?
-
Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Example data from a related compound:
Parameter Value (Å/°) C-Cl bond length 1.73–1.75 Dihedral angle 12.5° -
Spectroscopic validation : Compare computed (DFT) and experimental IR/NMR spectra. For instance, carbonyl (C=O) stretches appear at ~1700 cm⁻¹ in IR .
Q. What strategies improve solubility and formulation stability for in vitro assays?
- Co-solvent systems : Use DMSO:water (10:90 v/v) with surfactants (e.g., Tween-80) to enhance solubility .
- pH adjustment : The compound’s pKa (~8.5) suggests stability in mildly alkaline buffers (pH 7.4–8.5) .
- Lyophilization : For long-term storage, lyophilize with trehalose or mannitol as cryoprotectants .
Q. How can thermal and photostability be assessed under experimental conditions?
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td) under nitrogen atmosphere (heating rate: 10°C/min) .
- UV-Vis spectroscopy : Monitor absorbance changes at λmax (e.g., 270 nm) under accelerated light exposure (ICH Q1B guidelines) .
Advanced Research Questions
Q. How can computational methods predict reactivity and guide synthetic optimization?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the pyridazinone oxygen shows high electrophilicity (f⁻ = 0.35) .
- Reaction path sampling : Use software like GRRM or Gaussian to model transition states and energy barriers (e.g., ΔG‡ for cyclization ≈ 25 kcal/mol) .
Q. How should contradictory data in spectral or crystallographic analyses be resolved?
Q. What methodologies optimize heterogeneous catalytic steps in large-scale synthesis?
-
Supported catalysts : Immobilize Pd on mesoporous silica (SBA-15) for recyclable coupling reactions. Example optimization:
Catalyst Loading Yield (%) Turnover Frequency (h⁻¹) 1 mol% Pd/SBA-15 92 45 -
Flow chemistry : Use continuous reactors to enhance mixing and heat transfer for exothermic steps (e.g., cyclization) .
Q. How can bioactivity assays be designed to evaluate target selectivity?
Q. What advanced statistical approaches resolve non-linear relationships in reaction optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
